molecular formula C18H14BrNO4 B15192545 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone CAS No. 145510-85-6

1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone

Cat. No.: B15192545
CAS No.: 145510-85-6
M. Wt: 388.2 g/mol
InChI Key: IKQFQTHASNTFMG-UHFFFAOYSA-N
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Description

1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone is a complex organic compound that features a pyrrolone core with phenyl and p-bromophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone typically involves multi-step organic reactions. One common method involves the condensation of p-bromoaniline with ethyl chloroacetate to form ethyl N-(p-bromophenyl) acetate. This intermediate is then converted to the corresponding hydrazide using hydrazine hydrate. Subsequent cyclization and functional group modifications yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromine atom in the p-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone: Lacks the p-bromophenyl group.

    1-Phenyl-5-(p-methylphenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone: Contains a p-methylphenyl group instead of p-bromophenyl.

    1-Phenyl-5-(p-acetoxyphenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone: Features a p-acetoxyphenyl group.

Uniqueness

The presence of the p-bromophenyl group in 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.

Properties

CAS No.

145510-85-6

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-hydroxy-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid

InChI

InChI=1S/C18H14BrNO4/c19-12-8-6-11(7-9-12)16-14(10-15(21)22)17(23)18(24)20(16)13-4-2-1-3-5-13/h1-9,16,23H,10H2,(H,21,22)

InChI Key

IKQFQTHASNTFMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=C(C2=O)O)CC(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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